N-butyl-10H-phenothiazine-10-carboxamide
Description
N-Butyl-10H-phenothiazine-10-carboxamide is a phenothiazine derivative characterized by a carboxamide group at the 10-position of the heterocyclic core, substituted with an n-butyl chain. Phenothiazines are sulfur- and nitrogen-containing tricyclic compounds known for diverse biological activities, including antipsychotic, antihistaminic, and enzyme inhibitory properties.
Properties
Molecular Formula |
C17H18N2OS |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-butylphenothiazine-10-carboxamide |
InChI |
InChI=1S/C17H18N2OS/c1-2-3-12-18-17(20)19-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)19/h4-11H,2-3,12H2,1H3,(H,18,20) |
InChI Key |
FMCOEOVNUJVWGI-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Canonical SMILES |
CCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Molecular Properties
Table 1: Key Molecular Properties of Phenothiazine Derivatives
†Molecular formula inferred as C17H18N2OS based on nomenclature.
Key Observations :
- Electron Effects : Nitro () and chlorine () substituents introduce electron-withdrawing effects, altering redox behavior and binding interactions versus electron-donating alkyl/aryl groups.
- Hydrogen Bonding: Carboxamide derivatives () can form hydrogen bonds, critical for target binding, while esters () lack H-bond donors.
Mechanistic Insights :
- Carboxamides: The target compound’s carboxamide group may mimic peptide bonds, enabling interactions with proteases or kinases.
- Nitro Derivatives: 10-(4-Nitrophenyl)phenothiazine () may act as electron acceptors in charge-transfer complexes, relevant in photodynamic therapy or sensor applications.
Conformational and Crystallographic Differences
- Butterfly Conformation: Phenothiazines typically adopt a bent "butterfly" conformation. In 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine (), the folding angle between benzene rings is 153.87°, similar to other derivatives. The n-butyl chain in the target compound may increase steric hindrance, slightly altering dihedral angles.
Q & A
Q. What are the established synthetic routes for N-butyl-10H-phenothiazine-10-carboxamide, and how do reaction conditions influence product purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Hydrolysis of ester derivatives : describes using potassium hydroxide (3 mmol) in ethanol/water (10 mL/5 mL) at 25°C for 12 hours to hydrolyze phenothiazine esters, yielding carboxylic acid derivatives. This method is mild but may require extended reaction times.
- Cross-coupling reactions : reports Pd-catalyzed reactions (e.g., XPhos ligand with NaOtBu/Cs₂CO₃ bases) for functionalizing phenothiazine cores. Optimizing solvent polarity (e.g., THF vs. DMF) and temperature (60–100°C) can enhance yield.
Key Considerations : Monitor reaction progress via TLC and purify via recrystallization (ethyl acetate) or column chromatography.
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to analogous phenothiazine derivatives (e.g., 10H-phenothiazine-10-propanamine in ). Look for characteristic shifts: aromatic protons (δ 6.8–7.5 ppm), carboxamide carbonyl (δ ~165–170 ppm).
- X-ray Crystallography : highlights single-crystal X-ray diffraction (room temperature, ethanol evaporation) for resolving bond angles and heterocyclic conformation.
- Elemental Analysis : Validate C, H, N, S content (±0.4% deviation).
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthetic yield and scalability?
- Methodological Answer : Use a factorial design of experiments (DoE) to test variables:
- Catalyst Systems : Compare Pd(OAc)₂/XPhos () vs. CuI/ligand systems for cost-effectiveness.
- Base Effects : NaOtBu (strong, non-nucleophilic) vs. Cs₂CO₃ (high solubility in polar solvents).
- Solvent Screening : Test DMSO (high polarity) vs. toluene (non-polar) for sterically hindered intermediates.
Example Optimization : achieved higher yields with Cs₂CO₃ in THF at 80°C compared to NaOtBu in DMF.
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?
- Methodological Answer : Follow these steps:
Cross-Validation : Replicate synthesis and compare NMR/IR data. For crystallographic discrepancies (e.g., bond length variations), re-measure using synchrotron radiation (higher resolution).
Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to predict NMR chemical shifts or optimize molecular geometry. Compare with experimental data.
Literature Benchmarking : Contrast findings with structurally similar compounds (e.g., 10-(4-Nitrophenyl)ethynyl-10H-phenothiazine in ).
Q. What strategies are effective for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- In Vitro Assays : Use fluorescence-based assays (e.g., ROS scavenging for antioxidant activity, as in ) or enzyme inhibition studies (e.g., acetylcholinesterase for neuroactivity).
- Dose-Response Analysis : Test derivatives at 1–100 µM concentrations; calculate IC₅₀ values using nonlinear regression (GraphPad Prism).
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., nitro groups in ) and correlate with activity trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
